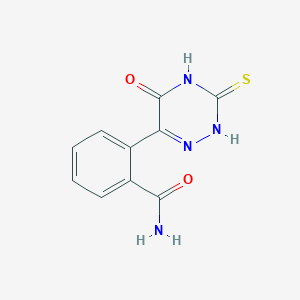
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is further connected to a propionate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate typically involves the esterification of 3-(3-Methoxyphenyl)-1-methylpyrrolidine with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets. The propionate ester group can influence the compound’s pharmacokinetic properties, such as absorption and metabolism.
類似化合物との比較
Similar Compounds
- 3-(3-Methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3-(3-Methoxyphenyl)piperazine
Uniqueness
3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propionate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
特性
CAS番号 |
64623-36-5 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C15H21NO3/c1-4-14(17)19-15(8-9-16(2)11-15)12-6-5-7-13(10-12)18-3/h5-7,10H,4,8-9,11H2,1-3H3 |
InChIキー |
UTMPJCHLKKSULO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(C1)C)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


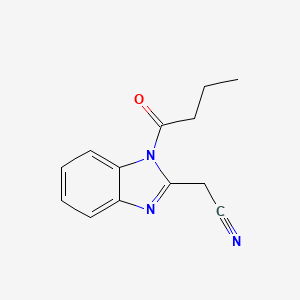
![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)

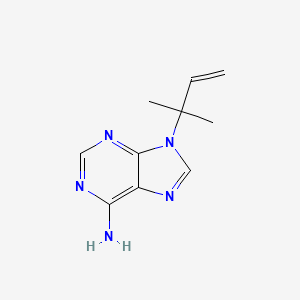
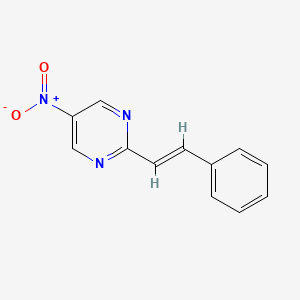
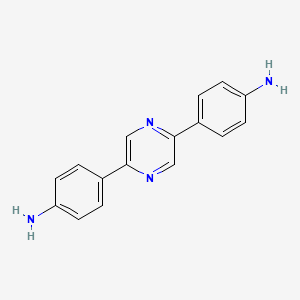
![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)
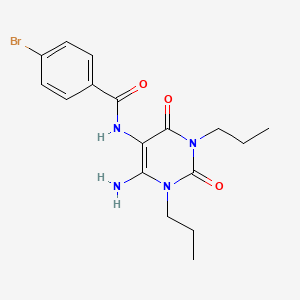
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)
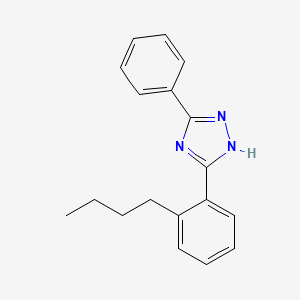
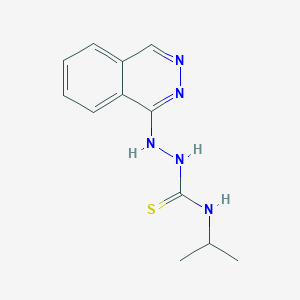

![2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B12920674.png)
